molecular formula C12H14F2O3 B12639303 Ethyl 4-(2,3-difluoro-phenoxy)butanoate

Ethyl 4-(2,3-difluoro-phenoxy)butanoate

Cat. No.: B12639303
M. Wt: 244.23 g/mol
InChI Key: JPZWFBUHEURMGM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄F₂O₃ It is a derivative of butanoic acid, where the ethyl ester is substituted with a 2,3-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluoro-phenoxy)butanoate typically involves the reaction of 2,3-difluorophenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-difluoro-phenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(2,3-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The difluoro substituents can enhance the compound’s stability and reactivity by altering electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,4-difluoro-phenoxy)butanoate
  • Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate

Uniqueness

Ethyl 4-(2,3-difluoro-phenoxy)butanoate is unique due to the specific positioning of the difluoro substituents on the phenoxy group. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(2,3-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

JPZWFBUHEURMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C(=CC=C1)F)F

Origin of Product

United States

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